



Application Notes: Sensitive Quantification of Glucoiberin using LC-MS/MS

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Compound of Interest		
Compound Name:	Glucoiberin	
Cat. No.:	B1243189	Get Quote

Introduction

Glucoiberin is a glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and kale. The hydrolysis products of glucoiberin, particularly iberin, have garnered significant interest in the scientific community for their potential health benefits. Accurate and sensitive quantification of **glucoiberin** in various matrices is crucial for research in food science, nutrition, and drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of intact **glucoiberin**.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Intact glucoiberin is extracted from the sample matrix, separated from other components on a reversed-phase C18 column, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific transition of the glucoiberin precursor ion to a characteristic product ion allows for precise and accurate quantification, even at low concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters for the sensitive LC-MS/MS analysis of **glucoiberin**.



Table 1: Mass Spectrometry Parameters for **Glucoiberin** Quantification

Parameter	Value
Precursor Ion (m/z)	422
Product Ion (m/z)	97
Ionization Mode	Negative Electrospray (ESI-)
Dwell Time	0.08 s[1]
Collision Energy	Optimized for the specific instrument
Cone Voltage	Optimized for the specific instrument

Table 2: Method Performance Characteristics (Typical Ranges)

Parameter	Value
Linearity (R²)	≥ 0.99
Limit of Detection (LOD)	0.80–5.72 nmol/g[2]
Limit of Quantification (LOQ)	5.72–17.40 nmol/g (dry weight)[2]
Recovery	74% - 119%[2]
Intra-day Precision (%RSD)	≤ 15%
Inter-day Precision (%RSD)	≤ 15%

Note: LOD and LOQ values can vary depending on the sample matrix and instrument sensitivity.

Experimental Protocols Sample Preparation (from Plant Material)

• Sample Homogenization: Freeze-dry the plant material to inhibit myrosinase activity.[3] Grind the lyophilized tissue into a fine powder.



- Extraction:
 - Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
 - Add 1.5 mL of 70% methanol (pre-heated to 70°C).
 - Vortex the mixture vigorously for 1 minute.
 - Incubate the sample at 70°C for 5 minutes in a water bath to ensure complete myrosinase inactivation.
 - Centrifuge the sample at 12,000 x g for 10 minutes.
- Filtration:
 - Carefully collect the supernatant.
 - Filter the supernatant through a 0.22 μm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

- a) Liquid Chromatography Conditions
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm particle size) is recommended for good separation of intact glucosinolates.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:



Time (min)	% Mobile Phase B
0.0	2
1.0	2
12.0	30
15.0	95
17.0	95
17.1	2

| 20.0 | 2 |

b) Mass Spectrometry Conditions

Instrument: Triple quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

- Gas Flows: Optimize according to the manufacturer's recommendations.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the transition of m/z 422 → 97 for glucoiberin.[1]

Data Analysis and Quantification

 Calibration Curve: Prepare a series of standard solutions of glucoiberin in the appropriate solvent (e.g., 70% methanol) at concentrations ranging from the expected LOQ to the upper limit of the linear range.

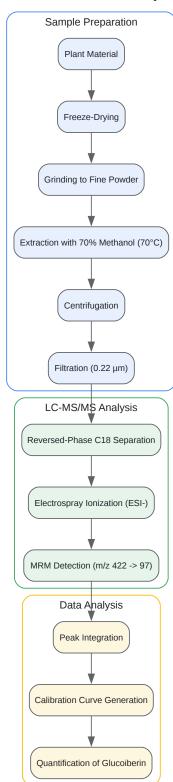


• Quantification: Plot the peak area of the **glucoiberin** MRM transition against the corresponding concentration of the standards to generate a calibration curve. The concentration of **glucoiberin** in the samples can then be determined from this curve.

Visualizations



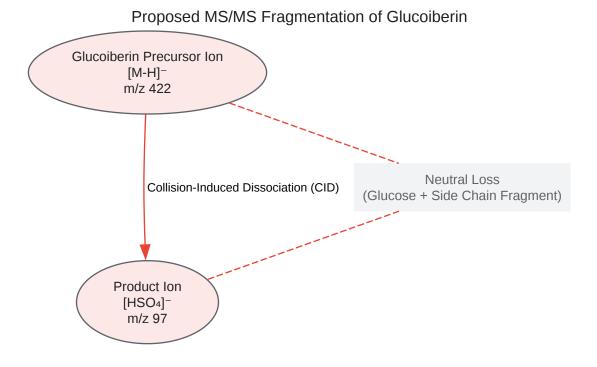
Experimental Workflow for Glucoiberin Quantification



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Caption: Experimental Workflow for **Glucoiberin** Quantification.





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Caption: Proposed MS/MS Fragmentation of Glucoiberin.

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References

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